molecular formula C9H21N B13478984 N-methyl-1,1,3,3-tetramethyl-1-butylamine CAS No. 10151-03-8

N-methyl-1,1,3,3-tetramethyl-1-butylamine

Cat. No.: B13478984
CAS No.: 10151-03-8
M. Wt: 143.27 g/mol
InChI Key: GSIDBWUSWHJWQS-UHFFFAOYSA-N
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Description

N-methyl-1,1,3,3-tetramethyl-1-butylamine: is an organic compound with the molecular formula C9H21N and a molar mass of 143.27 g/mol . It is a tertiary amine, characterized by the presence of a nitrogen atom bonded to three alkyl groups. This compound is also known by other names such as tert-octylamine and 2-amino-2,4,4-trimethylpentane .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-1,1,3,3-tetramethyl-1-butylamine can be achieved through several methods. One common approach involves the alkylation of 1,1,3,3-tetramethylbutylamine with methyl iodide in the presence of a base such as potassium carbonate . The reaction is typically carried out in an organic solvent like toluene at elevated temperatures .

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process often includes steps such as distillation and purification to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: N-methyl-1,1,3,3-tetramethyl-1-butylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-methyl-1,1,3,3-tetramethyl-1-butylamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-methyl-1,1,3,3-tetramethyl-1-butylamine involves its interaction with molecular targets such as enzymes and receptors . The compound can act as a competitive inhibitor by binding to the active site of enzymes, thereby preventing the substrate from binding. This interaction can lead to the modulation of various biochemical pathways and physiological processes .

Comparison with Similar Compounds

Comparison: N-methyl-1,1,3,3-tetramethyl-1-butylamine is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher steric hindrance and hydrophobicity , making it suitable for specialized applications in organic synthesis and industrial processes .

Properties

CAS No.

10151-03-8

Molecular Formula

C9H21N

Molecular Weight

143.27 g/mol

IUPAC Name

N,2,4,4-tetramethylpentan-2-amine

InChI

InChI=1S/C9H21N/c1-8(2,3)7-9(4,5)10-6/h10H,7H2,1-6H3

InChI Key

GSIDBWUSWHJWQS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)NC

Origin of Product

United States

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